molecular formula C10H5Cl2NO2 B11869020 2,8-Dichloroquinoline-3-carboxylic acid

2,8-Dichloroquinoline-3-carboxylic acid

Cat. No.: B11869020
M. Wt: 242.05 g/mol
InChI Key: BZFOZUIIVWTILB-UHFFFAOYSA-N
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Description

2,8-Dichloroquinoline-3-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The quinoline core, especially when substituted with halogens like chlorine and functionalized with a carboxylic acid group, is a privileged structure in the development of bioactive molecules . This compound serves as a key synthetic intermediate for exploring new antimicrobial agents . Similar Schiff base ligands derived from dichloroquinoline carbaldehydes have been used to synthesize metal complexes (e.g., Cu(II), Ni(II)) with demonstrated enhanced antibacterial activity against pathogens like Staphylococcus aureus compared to the free ligands . Furthermore, the 2-aryl-quinoline-4-carboxylic acid scaffold has shown significant promise in antiparasitic research. Computational studies, including inverse virtual screening and molecular docking, have identified derivatives of this structural class as potential inhibitors of Leishmania major N-myristoyltransferase (LmNMT), a validated drug target for leishmaniasis . These compounds exhibit stable binding modes and favorable predicted pharmacokinetic profiles, paving the way for their development as novel therapeutic agents against neglected tropical diseases . The dichloro and carboxylic acid substituents on the quinoline ring are critical for modulating these interactions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

2,8-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H,14,15)

InChI Key

BZFOZUIIVWTILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Chemical Transformations and Derivatization of 2,8 Dichloroquinoline 3 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a key site for modification, readily undergoing reactions such as esterification and amidation to produce a variety of functional derivatives.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. libretexts.orgchemguide.co.uk For instance, the reaction of a carboxylic acid with an alcohol like ethanol (B145695), catalyzed by a strong acid such as sulfuric acid, yields the corresponding ethyl ester. libretexts.orgchemguide.co.uk This process is reversible, and the position of the equilibrium can be influenced by factors such as the removal of water or the use of an excess of one reactant. libretexts.org

Another approach to ester synthesis involves the reaction of a carboxylate anion with a primary alkyl halide via an SN2 mechanism. libretexts.org While specific examples for 2,8-dichloroquinoline-3-carboxylic acid are not detailed in the provided search results, these general principles of esterification are broadly applicable to carboxylic acids. libretexts.orgchemguide.co.uk For example, the esterification of 3,7-dichloroquinoline-8-carboxylic acid has been achieved using triethyl phosphite.

Amidation Reactions: Exploring Direct and Activated Methods

The formation of amides from this compound can be achieved through several methods, broadly categorized as direct and activated approaches. These reactions are crucial for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.

Direct amidation involves the reaction of the carboxylic acid with an amine. researchgate.netorganic-chemistry.org This transformation often requires a catalyst to facilitate the dehydration process. mdpi.comencyclopedia.pub Various catalytic systems have been developed for this purpose, including those based on boron compounds and transition metals. organic-chemistry.orgencyclopedia.pub The use of dehydrating agents or techniques to remove water, such as a Dean-Stark apparatus, can also drive the reaction towards amide formation. mdpi.com For example, a study on the amidation of quinoline-3-carboxylic acids utilized tetraalkylthiuram disulfides as the amidation reagents, demonstrating a facile method for synthesizing quinoline-3-carboxamides. researchgate.net

Activated methods involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. khanacademy.org This two-step process is often highly efficient. The activation can be achieved using reagents like thionyl chloride or oxalyl chloride. mychemblog.comrsc.org Once formed, the acid chloride can react with a wide range of primary and secondary amines to yield the desired amide. nih.gov

A particularly useful activated amide is the Weinreb amide, or N-methoxy-N-methylamide. mychemblog.com The formation of a Weinreb amide from a carboxylic acid typically involves initial conversion of the carboxylic acid to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.comwikipedia.org Alternatively, coupling reagents can be used to directly form the Weinreb amide from the carboxylic acid without isolating the acid chloride intermediate. wikipedia.org A variety of reagents, including those based on carbodiimide, hydroxybenzotriazole, and triphenylphosphine (B44618), have been employed for this purpose. wikipedia.org The resulting Weinreb amides are valuable synthetic intermediates because they can react with organometallic reagents to produce ketones in high yields, avoiding the over-addition that can occur with other carboxylic acid derivatives. mychemblog.comwikipedia.org

A greener approach to amide synthesis involves the use of enzymes. Carboxylic acid reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to aldehydes. nih.govnih.gov While their primary function is reduction, the activated acyl-adenylate intermediate formed during the catalytic cycle can potentially be intercepted by amines to form amides, although this specific application for direct amidation is an area of ongoing research. rsc.org The use of CARs offers the advantage of mild reaction conditions and high specificity. nih.govnih.gov

Reactions Involving Chlorine Substituents

The chlorine atoms at the 2- and 8-positions of the quinoline (B57606) ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Substitution Reactions

The chlorine substituents on the quinoline ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group activates the ring system towards attack by nucleophiles. The chlorine atom at the 2-position is particularly activated towards substitution due to its proximity to the nitrogen atom.

Common nucleophiles for these reactions include amines, alcohols, and thiols. The reaction typically proceeds by the addition of the nucleophile to the carbon bearing the chlorine atom, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. The carboxylic acid group can influence the reaction's feasibility and may require protection, for instance, by conversion to an ester, to prevent unwanted side reactions under basic conditions. nih.govjackwestin.com

While specific studies on this compound are limited in publicly available literature, the general reactivity of 2-chloroquinolines suggests that it would readily react with various nucleophiles to afford 2-substituted-8-chloroquinoline-3-carboxylic acids. For example, reaction with an amine (R-NH₂) would yield a 2-(alkyl/aryl)amino-8-chloroquinoline-3-carboxylic acid.

Cyclocondensation and Heterocyclic Annulation Reactions

The strategic placement of reactive functional groups—two chlorine atoms and a carboxylic acid—on the quinoline framework of this compound provides a template for the construction of fused heterocyclic systems. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization.

Formation of Fused Quinoline Systems

The synthesis of fused quinoline systems, such as pyrazolo[4,3-c]quinolines and thieno[3,2-c]quinolines, often utilizes chloro-substituted quinoline precursors. purdue.edutandfonline.com

Pyrazolo[4,3-c]quinolines: The synthesis of pyrazolo[4,3-c]quinoline derivatives can be envisioned starting from this compound. A plausible synthetic route would involve the reaction with hydrazine (B178648). The initial step would be a nucleophilic substitution of the chlorine atom at the 2-position by a hydrazine molecule. Subsequent intramolecular cyclization, involving the carboxylic acid group (or its ester derivative) and the terminal nitrogen of the hydrazine moiety, would lead to the formation of the pyrazole (B372694) ring fused to the quinoline core. The resulting compound would be a di-substituted pyrazolo[4,3-c]quinolin-4-one. While specific examples starting from this compound are not readily found, the synthesis of pyrazolo[4,3-c]quinolines from 4-chloroquinoline-3-carbaldehydes has been reported, highlighting the feasibility of this general approach. researchgate.net

Thieno[3,2-c]quinolines: Similarly, the construction of a thieno[3,2-c]quinoline system could be achieved by reacting this compound with a sulfur-containing nucleophile that possesses a second functional group capable of cyclization. For instance, reaction with an α-mercapto ketone or α-mercapto ester could initiate the sequence. The sulfur would displace the chlorine at the 2-position, and a subsequent intramolecular condensation involving the ketone/ester and the carboxylic acid group at the 3-position would form the fused thiophene (B33073) ring. The synthesis of thieno[3,2-c]quinoline derivatives has been documented starting from various substituted quinolines, indicating the versatility of this strategy. nih.govnih.gov

Due to the limited availability of specific experimental data for the chemical transformations of this compound in the public domain, the generation of detailed research findings and interactive data tables is not possible at this time. The reaction pathways described are based on established principles of organic chemistry and known reactivity patterns of similar quinoline derivatives.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy: Infrared and Raman Analysis for Structural Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 2,8-dichloroquinoline-3-carboxylic acid. The spectra are distinguished by characteristic vibrations of the carboxylic acid group and the dichlorinated quinoline (B57606) core.

The IR spectrum is typically dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, extending from approximately 2500 to 3300 cm⁻¹. libretexts.org This broadness is a hallmark of the strong hydrogen bonding present in the solid state and concentrated solutions. The C=O stretching vibration of the carbonyl group appears as a strong, sharp band, generally in the range of 1710 to 1680 cm⁻¹ for aromatic carboxylic acids, where conjugation can lower the frequency compared to saturated counterparts. spectroscopyonline.com Other significant absorptions include the C-O stretching, found between 1320 and 1210 cm⁻¹, and a broad O-H out-of-plane bend (wag) around 960 to 900 cm⁻¹. spectroscopyonline.com

The quinoline ring system contributes its own set of characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C and C=N ring stretching vibrations produce a series of bands in the 1650-1400 cm⁻¹ region. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy complements the IR data. While the O-H stretch is generally weak in Raman, the C=O stretch provides a strong band. The symmetric vibrations of the quinoline ring are often more intense in the Raman spectrum than in the IR, providing a detailed fingerprint of the heterocyclic skeleton. ias.ac.in

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Carboxylic Acid (Dimer)O-H stretch2500-3300Very Broad, Strong / Weak
AromaticC-H stretch3000-3100Medium / Strong
Carboxylic AcidC=O stretch1680-1710Strong / Strong
Quinoline RingC=C / C=N stretch1400-1650Medium-Strong / Medium-Strong
Carboxylic AcidC-O stretch1210-1320Strong / Medium
Carboxylic AcidO-H bend (wag)900-960Broad, Medium / Weak
C-ClC-Cl stretch600-800Strong / Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Molecular Connectivity

NMR spectroscopy is the definitive method for mapping the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR studies provide precise information about the chemical environment, connectivity, and number of unique protons and carbons.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons on the quinoline ring and the single carboxylic acid proton. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often between 10 and 12 ppm. libretexts.org

The aromatic region should display signals for H-4, H-5, H-6, and H-7. The H-4 proton is anticipated to be a singlet due to the lack of adjacent protons and will be deshielded by the adjacent nitrogen and carboxylic acid group, likely appearing around 8.8-9.5 ppm. rsc.org The remaining three protons (H-5, H-6, H-7) on the benzo-fused ring will form a coupled system. Their chemical shifts will be influenced by the electron-withdrawing chlorine atom at position 8. Typically, H-5 and H-7 would appear as doublets, and H-6 as a triplet (or more accurately, a doublet of doublets), in the range of 7.5-8.2 ppm. rsc.org

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-COOH10.0 - 12.0Broad SingletN/A
H-48.8 - 9.5SingletN/A
H-5, H-6, H-77.5 - 8.2Multiplet~7-9 Hz

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 165-180 ppm range. libretexts.org The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-8) will be significantly deshielded. The remaining seven aromatic carbons will appear in the typical aromatic region of approximately 120-150 ppm. oregonstate.edu Quaternary carbons (C-2, C-3, C-8, C-8a, C-4a) generally show weaker signals compared to protonated carbons.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165-180
C-2, C-8 (C-Cl)145-155
C-4, C-5, C-6, C-7, C-3, C-4a, C-8a120-150

Mass Spectrometry (MS): Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers clues to the structure through analysis of fragmentation patterns. For this compound (C₁₀H₅Cl₂NO₂), the calculated monoisotopic molecular weight is approximately 240.97 g/mol . 001chemical.com The molecular ion peak (M⁺) in the mass spectrum will be accompanied by characteristic M+2 and M+4 peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The intensity ratio of these peaks for a molecule with two chlorine atoms is expected to be approximately 9:6:1.

The fragmentation of aromatic carboxylic acids under electron impact ionization often proceeds through characteristic pathways. libretexts.orgyoutube.com Common fragmentation patterns include:

Loss of a hydroxyl radical (•OH) to form an [M-17]⁺ acylium ion.

Loss of a carboxyl radical (•COOH) to form an [M-45]⁺ ion.

Loss of a chlorine radical (•Cl) to form an [M-35]⁺ ion.

Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway for carbonyl-containing compounds. nih.gov

m/z ValueIdentity of Fragment
241 (base)[M]⁺ (C₁₀H₅³⁵Cl₂NO₂)
243[M+2]⁺ (Isotopic peak)
245[M+4]⁺ (Isotopic peak)
224[M-OH]⁺
206[M-Cl]⁺
196[M-COOH]⁺
168[M-COOH-CO]⁺

Electronic Absorption Spectroscopy (UV-Vis): Analysis of Chromophoric Systems

UV-Visible spectroscopy probes the electronic transitions within the molecule. The primary chromophore in this compound is the quinoline ring system. This extended conjugated system gives rise to strong π→π* transitions, typically observed as multiple bands in the UV region. For quinoline itself, characteristic absorptions appear around 270-280 nm and 300-320 nm. The presence of substituents like chlorine and the carboxylic acid group can cause shifts in the position (bathochromic or hypsochromic) and intensity of these bands. The carbonyl group of the carboxylic acid also possesses a weak n→π* transition, but this is often obscured by the much stronger π→π* absorptions of the aromatic ring. libretexts.orglibretexts.org

Transition TypeExpected λmax (nm)Chromophore
π→π~270-330Quinoline Ring
n→π>300C=O and Quinoline N

X-ray Crystallography: High-Resolution Structural Elucidation

Studies on this isomer show that the molecule crystallizes in the triclinic system. nih.gov A defining feature of the crystal packing is the formation of hydrogen-bonded dimers. Specifically, a strong O—H···N hydrogen bond forms between the carboxylic acid group of one molecule and the quinoline nitrogen atom of a neighboring molecule. researchgate.net This interaction is a primary driver of the supramolecular assembly.

In addition to hydrogen bonding, the crystal structure is stabilized by π–π stacking interactions between the planar quinoline ring systems of adjacent molecules, with reported interplanar distances of approximately 3.31 Å. nih.govresearchgate.net These non-covalent interactions collectively build a stable, three-dimensional lattice. The bond lengths and angles within the molecule are generally within expected ranges for sp²-hybridized carbons and the carboxylic acid functionality. researchgate.net

nih.govresearchgate.net
ParameterValue
Chemical FormulaC₁₀H₅Cl₂NO₂
Molecular Weight242.05
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5002 (12)
b (Å)8.4016 (14)
c (Å)8.732 (3)
α (°)102.529 (6)
β (°)93.439 (6)
γ (°)116.479 (4)
Volume (ų)472.98 (17)
Z2
Key Interaction 1O—H···N Hydrogen Bonding
Key Interaction 2π–π Stacking (Interplanar distance ~3.31 Å)

Advanced Crystallographic Analysis of this compound Not Available in Public Databases

A thorough investigation into the crystallographic and advanced spectroscopic properties of the chemical compound This compound reveals a significant lack of publicly available single-crystal X-ray diffraction data. Despite the compound being a known derivative of quinoline, detailed structural information, which is essential for a comprehensive analysis of its molecular geometry and intermolecular interactions, does not appear in surveyed scientific literature and crystallographic databases.

The synthesis of this compound can be achieved through the oxidation of its corresponding aldehyde, 2,8-dichloroquinoline-3-carbaldehyde. While this precursor and other related quinoline derivatives have been studied, the specific crystal structure of the target carboxylic acid has not been detailed in the available research.

Consequently, the generation of a detailed report as per the requested outline is not feasible. The required subsections—including data on single crystal X-ray diffraction collection and refinement, a precise analysis of bond lengths, bond angles, and torsion angles, and an investigation of its specific intermolecular interactions—are all contingent on the availability of experimental crystallographic data. Without this foundational information, any such analysis would be speculative and not based on scientific findings.

General studies on related quinoline carboxylic acid derivatives indicate that they participate in various intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the quinoline nitrogen, as well as potential halogen bonding and π-π stacking interactions. mdpi.comnih.govnih.gov However, the precise nature and geometry of these interactions are unique to each specific molecular structure and cannot be accurately extrapolated to this compound without experimental data.

Further research, specifically the successful crystallization of this compound and its subsequent analysis via single-crystal X-ray diffraction, would be required to provide the scientifically accurate data needed to populate the requested article sections.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.

DFT calculations would be employed to determine the optimized geometry and electronic structure of 2,8-dichloroquinoline-3-carboxylic acid. A key output of these calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, highlighting its electrophilic character. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. ajchem-a.com For related quinoline (B57606) derivatives, FMO analysis has been used to understand regioselectivity in chemical reactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the searched literature.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.govresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential around the carboxylic acid oxygen atoms and the nitrogen atom of the quinoline ring, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen of the carboxylic acid would be expected to show a positive potential. nih.gov

From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These include:

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for understanding the chemical behavior of the molecule.

Table 2: Hypothetical Quantum Descriptors for this compound

DescriptorFormulaHypothetical Value
Electronegativity (χ)-(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data not available
Chemical Softness (S)1/ηData not available
Electrophilicity Index (ω)χ²/2ηData not available

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the searched literature.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.govresearchgate.netnih.gov

To perform a molecular docking study for this compound, a specific protein target would first need to be identified. For many quinoline derivatives, targets like DNA gyrase or various kinases are often investigated. nih.govnih.gov The docking simulation would then place the this compound molecule into the active site of the protein in various possible conformations and orientations.

The results would reveal the most likely binding pose and identify the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. scirp.orgresearchgate.net For instance, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the quinoline ring system could engage in hydrophobic and stacking interactions with aromatic amino acid residues in the protein's binding pocket. nih.gov

A key outcome of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value provides a quantitative measure of the strength of the interaction between the ligand and the receptor. A more negative binding energy generally indicates a stronger and more stable interaction. These calculations help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

ParameterHypothetical Value
Protein Targete.g., DNA Gyrase
Docking Score (kcal/mol)Data not available
Key Interacting ResiduesData not available
Types of Interactionse.g., Hydrogen bonds, Hydrophobic interactions

Note: This table is for illustrative purposes only, as specific molecular docking studies for this compound are not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netwikipedia.org For a compound such as this compound, QSAR studies are pivotal in predicting its potential biological effects and in guiding the synthesis of more potent and selective analogs. The fundamental principle of QSAR is that the biological activity of a molecule is intrinsically linked to its structural, physicochemical, and electronic properties. researchgate.net

The theoretical framework of a QSAR model for this compound and its derivatives would involve several key steps:

Data Set Selection: A series of quinoline derivatives with experimentally determined biological activities would be compiled. This data set is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. wikipedia.org

Molecular Descriptor Calculation: For each molecule in the data set, a wide array of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, rotatable bonds) and topological indices that describe molecular branching and shape. nih.gov

3D Descriptors: These require the 3D conformation of the molecule and encompass steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). nih.gov

Variable Selection: With a large number of calculated descriptors, it is crucial to select the most relevant ones that correlate with the biological activity. This is often achieved through statistical techniques like genetic algorithms or stepwise multiple linear regression to avoid overfitting the model.

Model Development: Using the selected descriptors, a mathematical model is constructed. Common modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. researchgate.net

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. researchgate.net

Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive ability. Internal validation techniques like cross-validation are commonly employed, along with external validation using the test set of compounds. researchgate.net

The resulting QSAR model can then be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with desired properties.

Mechanistic Insights through Computational Analysis of Reaction Pathways

Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the synthesis of complex molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. nih.gov This offers a detailed, atomistic understanding of the reaction pathway, complementing experimental observations.

For the synthesis of quinoline-3-carboxylic acids, several classical named reactions are employed, including the Doebner, Pfitzinger, and Gould-Jacobs reactions. Computational analysis can elucidate the intricate steps of these reactions.

The Doebner reaction , which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, presents a case where the exact mechanism can be debated. wikipedia.org Computational studies can help to distinguish between possible pathways. For instance, one proposed mechanism involves an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. An alternative pathway suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with pyruvic acid. wikipedia.org DFT calculations can determine the activation energies for each step in both pathways, thereby identifying the most energetically favorable route.

Similarly, the Pfitzinger reaction , which synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, involves several key steps that can be computationally modeled. wikipedia.org The initial base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid, followed by condensation with the carbonyl compound to form an imine and then an enamine, can be investigated. wikipedia.org Computational analysis can provide insights into the energetics of the subsequent cyclization and dehydration steps that lead to the final quinoline ring system. wikipedia.org

The Gould-Jacobs reaction is another important route for quinoline synthesis. wikipedia.org The mechanism begins with a nucleophilic attack of an aniline on an ethoxymethylenemalonate derivative, followed by a thermally induced 6-electron cyclization. wikipedia.orgwikipedia.org Computational studies can model this pericyclic reaction, providing information on the geometry of the transition state and the influence of substituents on the aniline ring on the reaction barrier. Such studies can also shed light on the regioselectivity of the cyclization when using asymmetrically substituted anilines. d-nb.info

In the context of this compound, computational analysis could be particularly valuable in understanding the influence of the two chlorine substituents on the reactivity of the aniline precursor and on the subsequent cyclization steps. The electron-withdrawing nature of the chlorine atoms would be expected to affect the nucleophilicity of the aniline and the stability of any charged intermediates, which can be quantified through computational modeling.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro Research Focus

Impact of Halogen Substituents on Biological Recognition and Potency

The presence and position of halogen atoms on the quinoline (B57606) core are critical determinants of a molecule's pharmacokinetic and pharmacodynamic properties. In 2,8-dichloroquinoline-3-carboxylic acid, the two chlorine atoms at positions C2 and C8 significantly influence its biological activity.

The 2-chloro substituent is a key feature in many biologically active quinolines. Its strong electron-withdrawing nature affects the electron density of the entire heterocyclic system. In some contexts, the chlorine atom at the C2 position can act as a leaving group in nucleophilic substitution reactions, allowing for covalent bond formation with biological targets. For instance, the precursor, 2-chloroquinoline-3-carbaldehyde, is noted for its reactivity, which is often a starting point for the synthesis of more complex quinoline derivatives rsc.orgresearchgate.net. This reactivity suggests that the 2-chloro group can be pivotal for irreversible inhibition of certain enzymes.

The 8-chloro substituent also plays a crucial role. The C8 position of the quinoline ring is sterically and electronically distinct. Substituents at this position can influence the conformation of adjacent functional groups and interact with specific pockets in enzyme active sites. Research on 8-hydroxyquinolines has demonstrated that the C8 position is vital for chelation and biological activity mdpi.comnih.gov. Palladium-catalyzed C-H functionalization studies show that the C8 position is highly reactive, indicating its accessibility and importance in molecular interactions acs.org. The presence of a chloro group at C8, being electron-withdrawing, further modulates the electronic properties of the benzene (B151609) portion of the quinoline ring, which can enhance binding affinity through hydrophobic or halogen-bonding interactions.

The combination of chlorine atoms at both the C2 and C8 positions creates a distinct electronic and steric profile, likely enhancing the compound's lipophilicity and its ability to penetrate cell membranes to reach intracellular targets .

Critical Role of the Carboxylic Acid Moiety in Molecular Interactions

The carboxylic acid group at the C3 position is arguably one of the most important functional groups for the biological activity of this class of compounds. At physiological pH, this group is typically deprotonated to form a carboxylate anion. This anionic center is a powerful hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine and lysine, within an enzyme's active site.

This interaction is a recurring theme in the mechanism of action for many quinoline carboxylic acid inhibitors. For example, in studies of quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group is essential for anchoring the inhibitor to the enzyme's active site through a salt bridge with an arginine residue nih.gov. Similarly, in the inhibition of protein kinase CK2 by 3-quinoline carboxylic acid derivatives, the carboxyl group is a key interacting moiety nih.govresearchgate.net. The aldehyde group in the precursor, 2,8-dichloroquinoline-3-carbaldehyde, can be oxidized to form this critical carboxylic acid mdpi.com. The rigidity of the quinoline ring system precisely orients the carboxylic acid in space, allowing it to effectively engage with its binding partners.

Modulation of Activity through Substituent Positional Isomerism

The specific arrangement of substituents on the quinoline ring is fundamental to a molecule's biological target specificity and potency. Comparing this compound with its positional isomers highlights the stringency of these structural requirements. A change in the position of the chloro atoms or the carboxylic acid group can drastically alter the molecule's shape, electronic distribution, and hydrogen bonding capabilities, leading to different biological outcomes.

For example, 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac) , a well-known herbicide, has a different substitution pattern that is optimized for inhibiting cellulose (B213188) biosynthesis in plants researchgate.net. Its efficacy is tied to the specific spatial relationship between the C8-carboxylic acid and the C3 and C7 chloro substituents. In contrast, inhibitors of human enzymes like DHODH often require the carboxylic acid at the C4 position nih.govacs.org. The activity of 2-chloroquinoline-3-carboxylic acid derivatives against protein kinase CK2 underscores the importance of the C3-carboxylic acid and C2-substituent arrangement for that specific target nih.govresearchgate.net.

The table below illustrates how positional isomerism leads to diverse biological activities among dichloroquinoline carboxylic acids and related analogs.

CompoundKey Structural FeaturesPrimary Biological Activity/TargetReference
This compoundCl at C2, C8; COOH at C3Hypothesized to target protein kinases or DNA processing enzymes based on analogs. nih.govresearchgate.net
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac)Cl at C3, C7; COOH at C8Herbicide; inhibits cellulose biosynthesis. researchgate.net
6-Fluoro-2-(biphenyl)-4-quinoline carboxylic acid (Brequinar)COOH at C4; Bulky group at C2Anticancer; inhibits dihydroorotate dehydrogenase (DHODH). nih.gov
4,7-DichloroquinolineCl at C4, C7; No COOHAntimalarial; inhibits heme polymerization. nih.gov

In Vitro Mechanistic Investigations of Enzyme Inhibition

While direct in vitro studies on this compound are limited, a mechanistic understanding can be constructed from research into its structural analogs and precursors.

Based on the activities of closely related compounds, this compound is predicted to inhibit enzymes by targeting their ATP-binding or substrate-binding sites.

Protein Kinases: Derivatives of 2-aminoquinoline-3-carboxylic acid and 2-chloroquinoline-3-carboxylic acid are known inhibitors of protein kinase CK2. Molecular docking studies suggest these molecules occupy the ATP-binding pocket, with the carboxylic acid forming crucial hydrogen bonds with the kinase hinge region nih.govresearchgate.net.

DNA Gyrase and Topoisomerase: The quinoline scaffold is central to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. The precursor, 2,8-dichloroquinoline-3-carbaldehyde, is suggested to inhibit these enzymes, thereby disrupting DNA replication . Molecular docking studies of similar fluoroquinolones show interactions with the active site of E. coli DNA gyrase B nih.gov.

Dihydroorotate Dehydrogenase (DHODH): Although typically associated with quinoline-4-carboxylic acids, the general pharmacophore of a quinoline ring with a carboxylic acid suggests that DHODH could be a potential target. Inhibition would involve the carboxylate forming a salt bridge with a key arginine residue in the active site nih.gov.

The in vitro efficacy of quinoline-based inhibitors stems from a combination of specific, high-affinity interactions with the target enzyme.

Hydrogen Bonding and Ionic Interactions: As established, the C3-carboxylate is the primary anchor, forming strong, charge-assisted hydrogen bonds with residues like arginine, lysine, or backbone amides in the enzyme's active site nih.govresearchgate.net.

Hydrophobic and π-π Stacking Interactions: The flat, aromatic surface of the quinoline ring system readily engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. This is a common feature observed in the crystal structure of quinclorac (B55369) and in docking studies of various quinoline inhibitors nih.govresearchgate.net.

Halogen Bonding: The chlorine atoms, particularly the one at C2, can participate in halogen bonding—a noncovalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site (e.g., a backbone carbonyl) on the protein. This can contribute to binding affinity and selectivity.

Covalent Inhibition: The labile nature of the C2-chloro substituent introduces the possibility of covalent bond formation with a nucleophilic residue, such as a cysteine or serine, in the enzyme's active site, leading to irreversible inhibition .

Applications in Advanced Chemical Synthesis and Materials Science Research

Utility as Key Synthetic Intermediates

The molecular architecture of 2,8-dichloroquinoline-3-carboxylic acid makes it an important intermediate in organic synthesis. The presence of reactive sites—the chlorine atoms and the carboxylic acid group—allows for a variety of chemical transformations. The chlorine atoms can be substituted through nucleophilic substitution reactions, while the carboxylic acid group can undergo reactions such as esterification, amidation, and reduction.

These reactive capabilities enable chemists to use this compound as a foundational scaffold to build more complex molecules. For instance, it can be a starting point for the synthesis of various substituted quinoline (B57606) derivatives. The strategic placement of the chloro and carboxylic acid groups on the quinoline ring provides a versatile platform for introducing a wide range of functional groups, leading to the creation of new chemical entities with potential applications in medicinal chemistry and materials science.

Precursors for Novel Heterocyclic Compounds

This compound is a significant precursor for the synthesis of novel heterocyclic compounds. The quinoline structure itself is a privileged scaffold in medicinal chemistry, and the ability to further modify it or use it as a building block for larger heterocyclic systems is of great interest. researchgate.net

Research has demonstrated that quinolinecarboxylic acids are important intermediates for creating valuable quinoline-based drugs. researchgate.net The reactivity of the chloro and carboxylic acid groups in this compound allows for its use in constructing more complex heterocyclic systems. For example, it can undergo condensation reactions with various reagents to form fused heterocyclic rings. These reactions can lead to the formation of polycyclic aromatic systems with unique electronic and photophysical properties.

Some of the novel heterocyclic compounds that can be synthesized from quinoline carboxylic acid derivatives include:

Thiazolidinones : These are formed through reactions with thioglycolic acid and an amine. nih.govajchem-a.com

Pyrrolo[3,4-b]quinolin-3-ones : These can be synthesized through reaction with formamide (B127407) and formic acid. nih.gov

Bisquinoline systems : These can be formed through Williamson ether synthesis with hydroxyquinolines. researchgate.net

1,2,3-Triazole derivatives : These can be synthesized via click chemistry reactions. nih.gov

The development of new synthetic routes to these and other heterocyclic systems is an active area of research, with the goal of creating compounds with tailored properties for specific applications. nih.govwhiterose.ac.ukduq.edu

Integration into Functional Materials

The properties of this compound and its derivatives make them attractive candidates for integration into functional materials. The quinoline ring system is known for its electron-transporting and optical properties, which can be harnessed in the development of organic electronic devices. quinoline-thiophene.com

By chemically modifying the this compound molecule, for example, through polymerization or by attaching it to other molecular frameworks, researchers can create materials with specific functionalities. These materials could find use in:

Organic Light-Emitting Diodes (OLEDs) : The electron-transporting properties of the quinoline core can be utilized in the emissive layer of OLEDs. quinoline-thiophene.com

Solar Cells : The optical properties of quinoline derivatives can be tailored for light absorption in photovoltaic devices. quinoline-thiophene.com

Sensors : The ability of the quinoline nitrogen to coordinate with metal ions can be exploited in the design of chemical sensors. nih.gov

Research in this area focuses on synthesizing new quinoline-based polymers and small molecules and characterizing their electronic and optical properties to assess their suitability for various material applications. quinoline-thiophene.comquinoline-thiophene.com

Analytical Chemistry Research Applications

In the realm of analytical chemistry, this compound and its analogs can serve several purposes. The defined chemical structure and properties of this compound make it potentially useful as a standard for the calibration of analytical instruments and the validation of analytical methods.

Furthermore, its reactivity can be exploited in the development of new analytical reagents. For instance, the carboxylic acid group can be derivatized with fluorescent tags, allowing for its use as a labeling agent in chromatography or electrophoresis. The ability of the quinoline ring to interact with other molecules through various mechanisms, including π-π stacking and hydrogen bonding, could also be utilized in the development of new separation materials for chromatography or as a recognition element in chemical sensors. researchgate.netresearchgate.net While direct research applications of this compound in analytical chemistry are not extensively documented in readily available literature, the properties of the broader class of quinoline carboxylic acids suggest its potential in this field. nih.govnih.gov

Emerging Research Directions and Future Perspectives in Dichloroquinoline Carboxylic Acid Chemistry

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into dichloroquinoline carboxylic acids is intrinsically linked to the development of versatile and efficient synthetic routes. Modern organic synthesis aims to create complex molecules with high yields and purity, often through streamlined processes. A notable approach is the use of one-pot protocols, which combine multiple reaction steps without isolating intermediates, saving time, resources, and reducing waste. For instance, a facile one-pot synthesis for related 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives has been developed, which involves a Williamson ether synthesis followed by ester hydrolysis in a single sequence. researchgate.net This method is praised for its operational simplicity, mild reaction conditions, and high yields, providing a valuable strategy for creating complex bisquinoline systems. researchgate.net

Furthermore, research into quinoline-based compounds has led to various multi-step synthetic pathways to generate novel derivatives. These often start from a core quinoline (B57606) carboxylic acid structure, which is then modified. For example, new Mannich bases, Schiff bases, and other heterocyclic compounds have been successfully synthesized starting from quinoline-2-carboxylic acid through a series of sequential reactions, including reactions with hydrazine (B178648), carbon disulfide, and various amines. ajchem-a.com However, the synthesis is not always straightforward, and sometimes unexpected products can form. In one instance, 2-chloroquinoline-3-carboxylic acid was the resulting product from the decomposition of a different, more complex chiral molecule during a synthesis attempt. researchgate.net This highlights the need for careful control of reaction conditions and a deep understanding of the reactivity of these chlorinated heterocyclic systems.

Rational Design of Derivates with Enhanced or Tuned Properties

A major thrust in current research is the rational design of dichloroquinoline carboxylic acid derivatives to achieve specific biological activities or material properties. This approach moves beyond random screening to a targeted strategy based on understanding structure-activity relationships (SAR). By modifying the core quinoline scaffold with different functional groups, researchers can fine-tune the molecule's properties.

A key area of application is in the development of enzyme inhibitors. For example, derivatives of 3-quinoline carboxylic acid have been systematically designed and synthesized to act as inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov In this work, various modifications were explored, leading to the identification of compounds with inhibitory concentrations (IC50) in the micromolar range. nih.gov

Another prominent example is the design of Histone Deacetylase (HDAC) inhibitors, which are a major focus in anticancer drug discovery. Researchers have strategically introduced the 2-substituted phenylquinoline-4-carboxylic acid group as a "cap" moiety in inhibitor design. nih.gov This large, aromatic group is designed to form strong interactions with the outer regions of the HDAC active site. nih.gov This rational approach led to the discovery of a molecule, D28, that exhibits significant selectivity for the HDAC3 isoform over others, demonstrating how targeted design can produce compounds with highly tuned biological profiles. nih.gov Further modifications, such as the synthesis of aryl esters from quinoline-2-carboxylic acid, have also been explored to enhance apoptotic activity in cancer cell lines. nih.gov

Synergistic Integration of Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis and testing has become a powerful paradigm in chemical research. This synergy allows for a deeper understanding of molecular properties and interactions, guiding the design of more effective compounds and reducing the time and cost associated with laboratory work.

Computational methods like Density Functional Theory (DFT) are employed to optimize molecular geometries and predict electronic properties, offering insights into a molecule's stability and reactivity. nih.gov For instance, DFT calculations have been used to analyze the structure of quinoline derivatives, with results showing excellent agreement with experimental data from X-ray crystallography. nih.gov Molecular docking simulations are another critical tool, used to predict how a molecule might bind to a biological target, such as a protein or enzyme. These simulations can calculate binding energies and visualize the specific intermolecular interactions (like hydrogen bonds) between the compound and the active site of the protein. nih.gov

This combined experimental and computational approach is being used to develop novel hybrid compounds. In one study, carbazole, quinoline, and chalcone (B49325) scaffolds were fused, and the resulting compounds were evaluated both experimentally and through computational methods for their anticancer potential. researchgate.net The computational analysis helped to predict favorable pharmacokinetic (ADME) profiles for the synthesized compounds. researchgate.net This synergistic approach provides a comprehensive understanding, from theoretical electronic structure to tangible biological activity, accelerating the development of new functional molecules.

Exploration of Undiscovered Research Applications

While much research has focused on the anticancer and antimicrobial potential of quinoline derivatives, emerging studies are beginning to unveil a broader range of applications for the dichloroquinoline carboxylic acid scaffold. The established applications being actively explored include the development of novel agents against various cancers and multidrug-resistant bacteria. nih.govnih.govmdpi.com The synthesis of new heterocyclic compounds from quinoline-2-carboxylic acid has yielded derivatives with significant antimicrobial properties. ajchem-a.com

Beyond these areas, researchers are exploring new therapeutic targets. Derivatives of 5,7-dichloroquinoline-2-carboxylic acid have been identified as new antagonists for the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor complex, suggesting potential applications in neuroscience and the treatment of neurological disorders. acs.org The demonstrated activity of 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2 also opens up new avenues for therapeutic intervention in diseases driven by this enzyme. nih.gov

Furthermore, the chemical versatility of this scaffold suggests potential uses outside of medicine. The related compound 3,7-dichloroquinoline-8-carboxylic acid, known as quinclorac (B55369), is a widely used and effective herbicide in agriculture. researchgate.net This indicates that the dichloroquinoline carboxylic acid framework could be a promising starting point for the development of new agrochemicals. The exploration of these less-conventional applications represents a key future direction for this class of compounds.

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